molecular formula C7H6N4O2 B2659473 4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 2287281-27-8

4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B2659473
CAS No.: 2287281-27-8
M. Wt: 178.151
InChI Key: XAZNAENFVDAHEK-UHFFFAOYSA-N
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Description

4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core with an amino group at the 4-position and a carboxylic acid group at the 3-position. The molecular formula of this compound is C7H6N4O2, and it has a molecular weight of 178.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

Scientific Research Applications

4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 4-position and the carboxylic acid group at the 3-position allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. This can lead to inhibition of enzyme activity or activation of receptors, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-6-5-4(7(12)13)3-10-11(5)2-1-9-6/h1-3H,(H2,8,9)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZNAENFVDAHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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